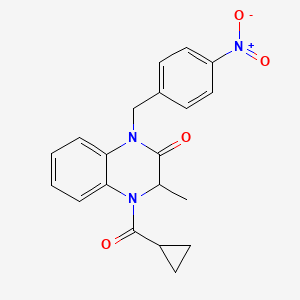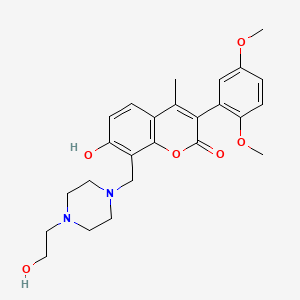![molecular formula C18H15NO3S2 B2439953 (5E)-3-(4-Ethoxyphenyl)-5-[(4-hydroxyphenyl)methyliden]-2-sulfanyliden-1,3-thiazolidin-4-on CAS No. 300817-91-8](/img/structure/B2439953.png)
(5E)-3-(4-Ethoxyphenyl)-5-[(4-hydroxyphenyl)methyliden]-2-sulfanyliden-1,3-thiazolidin-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-3-(4-ethoxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C18H15NO3S2 and its molecular weight is 357.44. The purity is usually 95%.
BenchChem offers high-quality (5E)-3-(4-ethoxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5E)-3-(4-ethoxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Klar! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von “(5E)-3-(4-Ethoxyphenyl)-5-[(4-hydroxyphenyl)methyliden]-2-sulfanyliden-1,3-thiazolidin-4-on”:
Antibakterielle Aktivität
Diese Verbindung hat sich als vielversprechend als antimikrobielles Mittel erwiesen. Ihre Struktur ermöglicht es ihr, mit bakteriellen Zellwänden zu interagieren, deren Integrität zu stören und zum Zelltod zu führen. Forschung hat seine Wirksamkeit gegen eine Vielzahl von Bakterienstämmen gezeigt, darunter sowohl Gram-positive als auch Gram-negative Bakterien .
Antioxidative Eigenschaften
Das Vorhandensein von phenolischen Gruppen in der Verbindung trägt zu ihrer antioxidativen Aktivität bei. Es kann freie Radikale abfangen und oxidativen Stress reduzieren, was zur Verhinderung von Zellschäden und Alterung beiträgt. Studien haben sein Potenzial zum Schutz von Zellen vor oxidativem Schaden hervorgehoben, was es zu einem Kandidaten für die Verwendung in Pharmazeutika und Kosmetika macht .
Entzündungshemmende Wirkungen
Diese Verbindung wurde auf ihre entzündungshemmenden Eigenschaften untersucht. Sie kann die Produktion von proinflammatorischen Zytokinen und Enzymen wie COX-2 hemmen, die an der Entzündungsreaktion beteiligt sind. Dies macht es zu einem vielversprechenden Kandidaten für die Entwicklung von entzündungshemmenden Medikamenten .
Antikrebs-Potenzial
Forschungen haben gezeigt, dass diese Verbindung Apoptose in Krebszellen induzieren kann. Ihre Fähigkeit, die Zellproliferation zu stören und den programmierten Zelltod zu fördern, macht sie zu einem potenziellen Kandidaten für die Krebstherapie. Studien haben sich auf ihre Auswirkungen auf verschiedene Krebszelllinien konzentriert, darunter Brust-, Lungen- und Darmkrebs .
Antifungal-Eigenschaften
Neben ihren antibakteriellen und antiviralen Aktivitäten hat diese Verbindung auch antifungale Eigenschaften gezeigt. Sie kann das Wachstum verschiedener Pilzarten hemmen, was sie für die Behandlung von Pilzinfektionen nützlich macht.
Diese Anwendungen unterstreichen die Vielseitigkeit und das Potenzial von “this compound” in verschiedenen Bereichen der wissenschaftlichen Forschung. Jede Anwendung eröffnet neue Möglichkeiten für weitere Untersuchungen und Entwicklungen.
Antimicrobial Activity Antioxidant Properties Anti-inflammatory Effects Anticancer Potential : Antiviral Activity : Neuroprotective Effects : Anti-diabetic Activity : Antifungal Properties
Eigenschaften
IUPAC Name |
(5E)-3-(4-ethoxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S2/c1-2-22-15-9-5-13(6-10-15)19-17(21)16(24-18(19)23)11-12-3-7-14(20)8-4-12/h3-11,20H,2H2,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSQKYDSZJCVAY-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)O)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
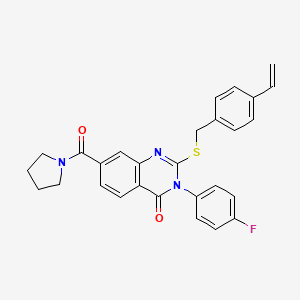
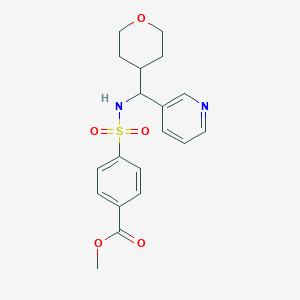
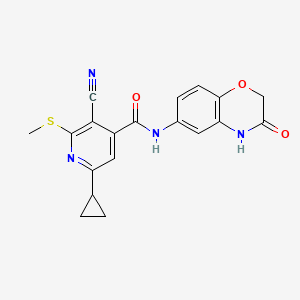
![ethyl 3-({2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate](/img/structure/B2439877.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline](/img/structure/B2439878.png)
![N-[2-(tert-butyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2439880.png)

![3-(9-(4-Methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-1-thiomorpholinopropan-1-one](/img/structure/B2439882.png)


![2-(furan-2-yl)-5-[(3-methoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2439887.png)

